Cas no 35873-49-5 (8-Cyclopentyl-1,3-dimethylxanthine)

8-Cyclopentyl-1,3-dimethylxanthine structure
35873-49-5 structure
Productnaam:8-Cyclopentyl-1,3-dimethylxanthine
CAS-nummer:35873-49-5
MF:C12H16N4O2
MW:248.281042098999
MDL:MFCD00055116
CID:311173
PubChem ID:1917

8-Cyclopentyl-1,3-dimethylxanthine Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Purine-2,6-dione,8-cyclopentyl-3,9-dihydro-1,3-dimethyl-
    • 8-Cyclopentyl-1,3-dimethylxanthine
    • 8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione
    • 8-CYCLOPENTYL-1,3-DIMETHYLXANTHINE,WHITE TO OFF-WHITE SOLID
    • 1,3-dimethyl-8-cyclopentylxanthine
    • 8-Cyclopentyl theophylline
    • 8-cyclopentyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
    • 8-Cyclopentyltheophylline CPT
    • cyclopentyl teophylline
    • Theophylline,8-cyclopentyl
    • Xanthine,8-cyclopentyl-1,3-dimethyl
    • CPT
    • 8-Cyclopentyltheophylline
    • Lopac0_000391
    • NCGC00015178-05
    • HMS2231K17
    • NSC 101806
    • SR-01000075232-1
    • E72267
    • NCGC00261076-01
    • LP00391
    • MFCD00055116
    • 8-Cyclopentyl-1,3-dimethylxanthine, >=98% (HPLC), powder
    • PDSP1_000994
    • HMS502J06
    • NCIOpen2_006919
    • BRD-K38347298-001-06-4
    • GTPL385
    • Spectrum5_001769
    • Tox21_500391
    • L000085
    • AKOS027320620
    • NCGC00015178-06
    • NCGC00093819-03
    • SMR000326793
    • 8-Cyclopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
    • CCG-221695
    • DTXSID70189432
    • Mol Pharmacol 29: 331 (1986)
    • HY-W011955
    • SCHEMBL18029489
    • UNII-U7PWT4CPL5
    • KBio2_000831
    • 1H-Purine-2, 8-cyclopentyl-3,7-dihydro-1,3-dimethyl-
    • PDSP2_000978
    • SCVHFRLUNIOSGI-UHFFFAOYSA-N
    • Spectrum2_001734
    • EU-0100391
    • NSC_1917
    • 35873-49-5
    • NCGC00093819-02
    • 1H-Purine-2,6-dione, 8-cyclopentyl-3,9-dihydro-1,3-dimethyl-
    • BRD-K38347298-001-02-3
    • NCGC00015178-07
    • BSPBio_002295
    • CAS_1917
    • 8-Cyclopentyl-1,3-dimethylxanthine?
    • CHEMBL106265
    • 8-cyclopentyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • SCHEMBL431907
    • NCGC00015178-04
    • IDI1_000824
    • BDBM81925
    • NCGC00015178-02
    • 8-CYCLOPENTYL-3,9-DIHYDRO-1,3-DIMETHYL-1H-PURINE-2,6-DIONE
    • NSC101806
    • 8-cyclopentyltheophylline (cpt)
    • NCGC00093819-04
    • EN300-223002
    • KBio3_001515
    • Z3247223614
    • CCG-39502
    • NCGC00015178-10
    • CHEBI:109538
    • DivK1c_000824
    • Spectrum4_000760
    • CS-W012671
    • Lopac-C-102
    • Q4644273
    • Theophylline, 8-cyclopentyl-
    • NCGC00093819-01
    • BRN 1133199
    • SDCCGSBI-0050378.P003
    • SR-01000075232
    • KBio1_000824
    • KBioSS_000831
    • HMS3261O03
    • Spectrum3_000658
    • AKOS030211020
    • NSC-101806
    • NINDS_000824
    • NCGC00015178-01
    • FT-0639285
    • KBio2_003399
    • SPBio_001808
    • NCGC00015178-03
    • Xanthine, 8-cyclopentyl-1,3-dimethyl-
    • Spectrum_000351
    • 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-1,3-dimethyl-
    • U7PWT4CPL5
    • PD-116600
    • CPT; 8-Cyclopentyltheophylline
    • HMS3374O03
    • MLS000859932
    • KBioGR_001120
    • KBio2_005967
    • SPECTRUM2300193
    • DB-048886
    • MDL: MFCD00055116
    • Inchi: InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)
    • InChI-sleutel: SCVHFRLUNIOSGI-UHFFFAOYSA-N
    • LACHT: CN1C2=C(C(=O)N(C)C1=O)N=C(C3CCCC3)N2

Berekende eigenschappen

  • Exacte massa: 248.12700
  • Monoisotopische massa: 248.127326
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 1
  • Complexiteit: 380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 69.3
  • XLogP3: nothing
  • Oppervlakte lading: 0
  • Aantal tautomers: 7

Experimentele eigenschappen

  • Dichtheid: 1.332
  • Smeltpunt: 250-252°C
  • Kookpunt: 513.1°Cat760mmHg
  • Vlampunt: 264.1°C
  • Brekindex: 1.607
  • Oplosbaarheid: H2O: <0.28 mg/mL, slightly soluble
  • Waterverdelingscoëfficiënt: Soluble in 0.1M NaOH. Slightly soluble in water. Also soluble in DMSO at 16mg/ml at 60°C.
  • Stabiliteit/houdbaarheid: Store in freezer; Solutions at 4 deg C stable for several days
  • PSA: 72.68000
  • LogboekP: 0.61790

8-Cyclopentyl-1,3-dimethylxanthine Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • RTECS:XH5093600

8-Cyclopentyl-1,3-dimethylxanthine Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-Cyclopentyl-1,3-dimethylxanthine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024053-500mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5 98%
500mg
¥8390 2024-05-24
TRC
C988490-50mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5
50mg
$ 115.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-210676-100 mg
8-Cyclopentyl-1,3-dimethylxanthine,
35873-49-5
100MG
¥1,730.00 2023-07-11
TRC
C988490-100mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5
100mg
$ 167.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27076-5 mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5 95.00%
5mg
¥387.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024053-100mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5 98%
100mg
¥3204 2024-05-24
Enamine
EN300-223002-5.0g
8-cyclopentyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
35873-49-5 95.0%
5.0g
$2398.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T27076-100mg
8-Cyclopentyl-1,3-dimethylxanthine
35873-49-5 95.00%
100mg
¥ 4525 2023-09-07
Enamine
EN300-223002-5g
8-cyclopentyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
35873-49-5 95%
5g
$2398.0 2023-09-16
Aaron
AR00C9PG-1g
8-CYCLOPENTYL-1,3-DIMETHYLXANTHINE
35873-49-5 98%
1g
$682.00 2023-12-14

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